N-(butylcarbamothioyl)-4-fluorobenzamide
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Overview
Description
N-(butylcarbamothioyl)-4-fluorobenzamide is a synthetic thiourea derivative known for its diverse applications in scientific research. This compound has garnered attention due to its unique chemical structure and potential biological activities, particularly in antifungal and antiprotozoal research .
Preparation Methods
The synthesis of N-(butylcarbamothioyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with butyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
N-(butylcarbamothioyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of N-(butylcarbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. In antifungal applications, it disrupts the cell membrane integrity of Cryptococcus neoformans, leading to cell death. The compound also inhibits key enzymes involved in the biosynthesis of essential cellular components, further contributing to its antifungal activity . In antiprotozoal research, it interferes with the metabolic pathways of Trypanosoma cruzi, inhibiting its growth and proliferation .
Comparison with Similar Compounds
N-(butylcarbamothioyl)-4-fluorobenzamide can be compared with other thiourea derivatives such as N-(cyclohexylcarbamothioyl) benzamide and N-(tert-butylcarbamothioyl) benzamide. While these compounds share similar structural features, this compound stands out due to its enhanced antifungal and antiprotozoal activities . The presence of the fluorine atom in its structure contributes to its unique chemical and biological properties.
Similar Compounds
- N-(cyclohexylcarbamothioyl) benzamide
- N-(tert-butylcarbamothioyl) benzamide
- 4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide
Properties
IUPAC Name |
N-(butylcarbamothioyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c1-2-3-8-14-12(17)15-11(16)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEDFJJMCRMRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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